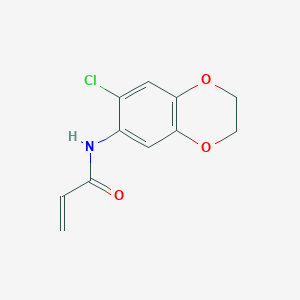
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various methods, such as the use of elemental analysis, IR spectroscopy, and X-ray diffraction data. For instance, the synthesis of 2-chloro-N-(diethylcarbamothioyl)benzamide was characterized by these techniques, suggesting a similar approach could be applied to synthesize N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide . Additionally, the synthesis of 6-chloro-substituted 2-methylene-2,3-dihydro-1,4-oxazepines from N-propargylic β-enaminones through chlorination and electrophilic cyclization indicates a potential pathway that might be adapted for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal and molecular structure . Computational methods such as Hartree-Fock and density functional theory (DFT) are also used to calculate geometric parameters and vibrational frequencies, which can be compared to experimental data for validation .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of this compound. However, the synthesis and reactivity of structurally similar compounds suggest that the compound may undergo reactions typical of benzamides and chlorinated heterocycles, such as nucleophilic substitution or electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including IR, NMR, and UV-Vis spectra . These methods provide information on vibrational frequencies, chemical shifts, and electronic properties. The crystal structure analysis contributes to understanding the intermolecular interactions and stability of the compounds . For the target compound, similar analytical techniques could be employed to determine its physical and chemical properties.
科学的研究の応用
Melanoma Cytotoxicity
Benzamide derivatives, similar in structure to N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide, have shown significant potential in targeted drug delivery for melanoma therapy. These compounds, including chlorambucil–benzamide derivatives, have demonstrated higher toxicity against melanoma cells compared to the parent chlorambucil, suggesting a promising approach for enhancing efficacy in melanoma treatment through selective delivery mechanisms (Wolf et al., 2004).
Photocatalytic Degradation
Research into benzamide derivatives has extended into environmental science, where such compounds have been studied for their role in the photodecomposition of pollutants. For instance, studies on the photocatalytic degradation of propyzamide, a compound related by function if not directly by structure, have highlighted the potential of using titanium dioxide-loaded adsorbent supports to enhance the rate of mineralization of hazardous substances (Torimoto et al., 1996).
Herbicide Safening and Antifungal Activity
Another area of application involves the synthesis and evaluation of benzamide derivatives for agricultural use, particularly as herbicide safeners and antifungal agents. Studies have demonstrated that specific benzamide compounds can provide protective effects on crops against herbicide injury while exhibiting significant antifungal activities against various pathogens, laying the foundation for novel agricultural chemicals (Zheng et al., 2018).
Anti-Tubercular Activity
In the fight against tuberculosis, novel benzamide derivatives have been synthesized and shown promising anti-tubercular activity against Mycobacterium tuberculosis. These compounds, evaluated for their efficacy and safety, suggest the potential for benzamide derivatives in developing new therapeutic agents against tuberculosis (Nimbalkar et al., 2018).
Neuroleptic Activity
The synthesis and evaluation of benzamides for potential neuroleptic (antipsychotic) applications have also been explored. Certain benzamide derivatives have been found to exhibit inhibitory effects on stereotypic behavior in animal models, indicating their potential use in the treatment of psychiatric disorders (Iwanami et al., 1981).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-11(14)13-8-6-10-9(5-7(8)12)15-3-4-16-10/h2,5-6H,1,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXIMIANLOKFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2526603.png)

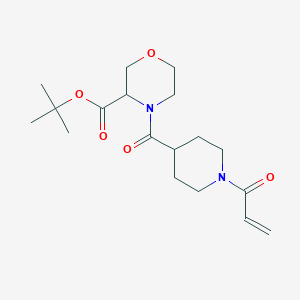


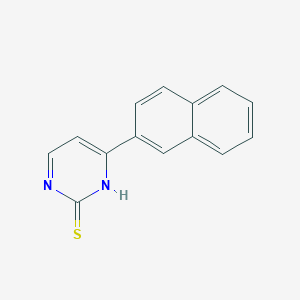

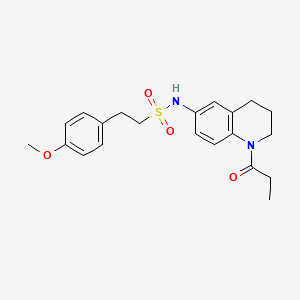
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2526612.png)
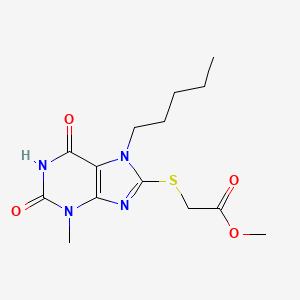
![3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione](/img/structure/B2526615.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2526620.png)
